6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-4-5-3-6-7(9-8-5)11-1-2-12-6/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFFMBSRKRXMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(O1)N=NC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943026-20-8 | |
| Record name | 943026-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridazine derivative, the introduction of an oxathiine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. Specific reagents and catalysts, such as sulfur-containing compounds and strong bases, are often employed to facilitate these transformations.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting potential as a new class of antibiotics .
Anticancer Properties
Preliminary investigations have revealed that the compound may possess anticancer properties. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines. Further research is required to elucidate the mechanisms of action and optimize its efficacy .
Materials Science Applications
Polymer Synthesis
The unique structural characteristics of this compound allow it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced materials applications .
Biological Research Applications
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with various biological targets. For instance, interaction studies have shown that this compound can bind effectively to certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains . -
In Vitro Cancer Cell Proliferation Study
In vitro tests on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM for HeLa cells .
Mechanism of Action
The mechanism of action of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxathiine and pyridazine rings can facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde, the following compounds are compared based on structural motifs, synthetic approaches, and biological activities:
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (3a-3h)
- Structure: Pyridazinone core with halogen (Cl) and aryl (phenyl) substituents.
- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides using K₂CO₃ in acetone .
- Key Differences : Lacks the fused oxathiine ring and carbaldehyde group, reducing electrophilic reactivity.
- Applications : Primarily explored as intermediates for further functionalization rather than direct biological use.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives
- Structure : Fused pyrido-pyridazine system with varying substituents (e.g., benzoxazine, indole).
- Synthesis : Derived from multi-step reactions targeting Bcl-xL protein inhibition .
- Key Differences : Replaces oxathiine with a pyridine ring, altering electronic properties and solubility.
- Applications : Demonstrated pro-apoptotic activity in cancer models via Bcl-xL inhibition .
6-(7-Chloro-1,8-naphthyridin-2-yl)-7-oxo-2H,3H,5H,6H,7H-[1,4]dithiino[2,3-c]pyrrol-5-yl 4-methylpiperazine-1-carboxylate
- Structure : Dithiine (two sulfur atoms) fused with pyrrol and naphthyridine moieties.
- Synthesis : Likely involves cyclization and coupling reactions, as seen in metabolite synthesis .
- Key Differences : Replaces oxathiine with dithiine, enhancing lipophilicity and metabolic stability.
Comparative Data Table
Key Research Findings and Implications
- Structural Uniqueness: The oxathiine ring in this compound distinguishes it from sulfur-free analogs (e.g., pyrido-pyridazines) and dithiine-containing metabolites. This ring system may confer unique electronic properties, influencing binding to biological targets or catalytic sites.
- Pharmacological Potential: While the compound itself lacks direct activity data, its carbaldehyde group enables conjugation with amines or hydrazines, suggesting utility in prodrug design or inhibitor development.
- Metabolic Considerations : The dithiine-containing metabolite highlights the importance of sulfur heterocycles in drug metabolism, warranting further study on the pharmacokinetics of oxathiine analogs.
Biological Activity
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde (CAS No. 943026-42-4) is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 166.13 g/mol. Its structural characteristics include a pyridazine ring fused with an oxathiine moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related oxathiine derivatives demonstrated significant inhibition of bacterial growth against various strains, suggesting potential applications in treating infections caused by resistant bacteria .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds in the oxathiine family have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed promising IC50 values indicating effective inhibition . Further studies could explore whether this compound exhibits similar activity.
Research Findings and Case Studies
Case Study: Synthesis and Bioactivity
A notable study synthesized various oxathiine derivatives and assessed their biological activities. The results indicated that modifications to the oxathiine structure could enhance bioactivity. This suggests that similar approaches could be applied to this compound to optimize its therapeutic potential .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde?
The synthesis typically involves cyclization reactions and functional group transformations. A key method is the Vilsmeier-Haack reaction , which introduces the aldehyde group via formylation of heterocyclic precursors. For example, analogous aldehydes are synthesized by reacting precursors with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C) . Additionally, LDA (Lithium Diisopropylamide) -mediated deprotonation in THF at low temperatures (-78°C) is used to generate reactive intermediates for oxathiino ring formation, as seen in related oxathiino-pyrimidine systems .
Basic: How is the structure of this compound validated?
Structural confirmation relies on multimodal spectroscopy :
- High-Resolution Mass Spectrometry (HR-MS) verifies molecular mass (e.g., calculated vs. observed m/z values within ±0.0006 accuracy) .
- ¹H-NMR identifies proton environments, such as aldehyde protons (δ ~9.5–10.0 ppm) and aromatic/heterocyclic protons.
- IR spectroscopy confirms the aldehyde group (C=O stretch ~1700 cm⁻¹) and heterocyclic C-S/C-O bonds .
- Elemental analysis ensures purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: What challenges arise in optimizing regioselectivity during oxathiino ring formation?
Regioselectivity is influenced by substituent electronic effects and reaction conditions . For example, electron-withdrawing groups (e.g., chloro, methylsulfanyl) on pyridazine precursors direct cyclization to specific positions. In one study, using LDA as a base at -78°C minimized side reactions and improved regiocontrol in oxathiino-pyrimidine synthesis . Competing pathways (e.g., over-oxidation or dimerization) require careful monitoring via thin-layer chromatography (TLC) and in-situ quenching .
Advanced: How can computational modeling aid in predicting reactivity or stability of this compound?
Density Functional Theory (DFT) calculations assess:
- Electrophilicity of the aldehyde group for nucleophilic additions (e.g., condensation reactions).
- Tautomeric equilibria in solution, which affect reactivity.
- Thermodynamic stability of the oxathiino ring under varying pH and temperature.
Such models guide experimental design, such as selecting solvents (e.g., THF vs. DMF) to stabilize intermediates .
Methodological: How should researchers address discrepancies between experimental and theoretical analytical data?
For elemental analysis , discrepancies (e.g., ±0.3% in nitrogen content) may arise from hygroscopic intermediates or incomplete combustion. Solutions include:
- Repeated drying under vacuum.
- Alternative purification (e.g., recrystallization from ethanol/water mixtures) .
For HR-MS , isotopic patterns and adduct formation (e.g., [M+Na]⁺) must be accounted for. Calibration with internal standards (e.g., sodium trifluoroacetate) improves accuracy .
Advanced: What strategies are effective for synthesizing bioactive derivatives of this compound?
The aldehyde group enables condensation reactions with:
- Hydrazines to form hydrazones for antimicrobial screening .
- Active methylene compounds (e.g., malononitrile) to generate α,β-unsaturated derivatives with potential kinase inhibition .
Reaction conditions (e.g., ethanol reflux, 12–24 hours) and catalysts (e.g., piperidine) are optimized via Design of Experiments (DoE) to maximize yield (70–80%) .
Basic: What are the critical stability considerations for storing this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture sensitivity : Use desiccants (e.g., silica gel) and inert atmospheres (N₂/Ar).
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C, requiring avoidance of prolonged heating .
Advanced: How can reaction yields be improved in large-scale syntheses?
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts enhance cyclization efficiency.
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., LDA reactions) .
- In-situ monitoring : FT-IR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Methodological: What protocols validate the purity of intermediates during synthesis?
- HPLC-MS with a C18 column (acetonitrile/water gradient) detects impurities at <0.1% levels.
- ¹³C-NMR identifies residual solvents (e.g., DMF or THF) .
- Karl Fischer titration quantifies water content (<0.05% w/w) in hygroscopic intermediates .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity?
- Electron-donating groups (e.g., methyl) increase electron density at the aldehyde, enhancing nucleophilic attack.
- Electron-withdrawing groups (e.g., chloro) stabilize the oxathiino ring but may reduce aldehyde electrophilicity.
Substituent effects are quantified via Hammett constants (σ) and correlated with reaction rates in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
